molecular formula C25H16Cl2N2O2S3 B12130178 (5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130178
M. Wt: 543.5 g/mol
InChI Key: AYYFEDJGRSSGQD-XKZIYDEJSA-N
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Description

The compound “(5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule It features a thiazolidinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common route might include:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thioamide with a haloketone under basic conditions.

    Introduction of the Phenothiazine Group: This step may involve the reaction of the thiazolidinone intermediate with a phenothiazine derivative, possibly through a nucleophilic substitution reaction.

    Formation of the Chlorobenzylidene Group: This can be done by the condensation of the intermediate with 4-chlorobenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups or the double bond in the benzylidene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications might include its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might do so by disrupting bacterial cell membranes or inhibiting key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

    Phenothiazines: Used in the treatment of psychiatric disorders and as antiemetics.

    Benzylidene Derivatives: Often investigated for their potential therapeutic properties.

Uniqueness

The unique combination of the thiazolidinone core with phenothiazine and chlorobenzylidene groups might confer unique biological activities or chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C25H16Cl2N2O2S3

Molecular Weight

543.5 g/mol

IUPAC Name

(5Z)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H16Cl2N2O2S3/c26-16-7-5-15(6-8-16)13-22-24(31)28(25(32)34-22)12-11-23(30)29-18-3-1-2-4-20(18)33-21-10-9-17(27)14-19(21)29/h1-10,13-14H,11-12H2/b22-13-

InChI Key

AYYFEDJGRSSGQD-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C/C5=CC=C(C=C5)Cl)/SC4=S

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)Cl)SC4=S

Origin of Product

United States

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